Abiraterone N-Oxide Sulfate Sodium Salt

Pharmacokinetics Metabolite exposure Therapeutic drug monitoring

As the major circulating inactive metabolite accounting for ~43% of total drug-related exposure, this certified reference standard is essential for ANDA submissions, bioequivalence studies, and therapeutic drug monitoring. Unlike parent abiraterone (2-hour stability in plasma), this metabolite demonstrates validated stability of 4 hours at RT, 8 hours on wet ice, and 42 days at -80°C. Distinguish CYP2C8 inhibition liability from abiraterone sulfate (IC50 5.4-5.9 vs 0.044-0.15 µM). Fully characterized, USP/EP traceable, ideal for LC-MS/MS quantification (30-3000 ng/mL, ±15% variability).

Molecular Formula C₂₄H₃₀NNaO₅S
Molecular Weight 467.55
Cat. No. B1158739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbiraterone N-Oxide Sulfate Sodium Salt
Synonyms(3β)-17-(3-Pyridinyl)androsta-5,16-dien-3-ol N-Oxide Sulfate Sodium Salt; 
Molecular FormulaC₂₄H₃₀NNaO₅S
Molecular Weight467.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abiraterone N-Oxide Sulfate Sodium Salt: Analytical Reference Standard for Pharmacokinetic and Metabolism Studies


Abiraterone N-Oxide Sulfate Sodium Salt is a fully characterized reference standard for the inactive circulating metabolite of abiraterone, chemically designated as sodium (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(1-oxidopyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl sulfate with molecular formula C₂₄H₃₀NO₅S·Na (molecular weight 467.55) [1]. It is used for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of abiraterone acetate drug development, and serves as a reference standard traceable to pharmacopeial standards (USP or EP) [2]. This compound represents one of the two major circulating metabolites of abiraterone in human plasma, accounting for approximately 43% of total drug-related exposure following abiraterone acetate administration [3].

Why Abiraterone N-Oxide Sulfate Sodium Salt Reference Standard Cannot Be Replaced with In-Class Analogs


Abiraterone N-Oxide Sulfate Sodium Salt occupies a distinct analytical niche that structurally similar compounds cannot fulfill. As the major circulating inactive metabolite generated via sequential CYP3A4-mediated N-oxidation and SULT2A1-mediated sulfation of the parent abiraterone, it exhibits a unique combination of physicochemical properties including predicted pKa of -3.51 ± 0.18 and density of 1.40 ± 0.1 g/cm³, with limited solubility in DMSO, methanol, and water (slight, requiring heating and sonication) . Unlike abiraterone sulfate (the other major inactive metabolite, molecular weight 427.5, CAS 1993430-25-3), which lacks the N-oxide moiety, this compound contains a pyridine N-oxide group that confers distinct chromatographic retention behavior and mass spectrometric fragmentation patterns . Crucially, the parent drug abiraterone exhibits limited stability (2 hours) in fresh plasma at ambient temperature [1], whereas validated LC-MS/MS methods have demonstrated that abiraterone N-oxide sulfate remains stable in human plasma at room temperature for 4 hours, on wet ice for 8 hours, at -80°C for 42 days, and through three freeze-thaw cycles . Substituting this reference standard with abiraterone, abiraterone sulfate, or non-certified metabolite standards would compromise analytical accuracy in pharmacokinetic studies, therapeutic drug monitoring, and regulatory ANDA/DMF submissions where precise quantification of this specific metabolite is required.

Quantitative Evidence Guide: Abiraterone N-Oxide Sulfate Sodium Salt Comparative Differentiation Data


Circulating Exposure Abundance: Abiraterone N-Oxide Sulfate Accounts for ~43% of Total Drug-Related Exposure

In human plasma following oral administration of abiraterone acetate, abiraterone N-oxide sulfate constitutes approximately 43% of total circulating drug-related exposure, quantitatively equivalent to abiraterone sulfate (also ~43% of exposure each), while the parent compound abiraterone represents a substantially smaller fraction [1]. This metabolic distribution establishes abiraterone N-oxide sulfate as a major circulating species whose accurate quantification is essential for comprehensive pharmacokinetic profiling and therapeutic drug monitoring [2].

Pharmacokinetics Metabolite exposure Therapeutic drug monitoring

LC-MS/MS Linear Range Differentiation: Abiraterone N-Oxide Sulfate vs Abiraterone Sulfate Quantification Range

In a validated LC-MS/MS method for simultaneous quantification of abiraterone and its metabolites in human plasma, abiraterone N-oxide sulfate demonstrated a linear range of 30-3000 ng/mL, whereas abiraterone sulfate required a substantially higher linear range of 100-10,000 ng/mL [1]. The method achieved intra-assay and inter-assay variabilities within ±15% of nominal concentrations for quality control samples at medium and high concentrations, and within ±20% at the lower limit of quantification [1]. This 3.3-fold difference in the lower limit of quantification between the two metabolites reflects their distinct analytical sensitivity requirements and precludes interchangeable use of a single calibration approach.

Bioanalysis LC-MS/MS Method validation

CYP2C8 Inhibition Potency: 36- to 134-fold Lower Inhibitory Activity than Abiraterone Sulfate

In human liver microsome studies assessing CYP2C8 inhibition, abiraterone sulfate N-oxide exhibited an IC₅₀ range of 5.4-5.9 µM, whereas the other major metabolite abiraterone sulfate demonstrated substantially more potent inhibition with an IC₅₀ range of 0.044-0.15 µM [1]. The parent compound abiraterone and its prodrug abiraterone acetate showed IC₅₀ values of 1.6-2.9 µM and 1.3-3.0 µM, respectively [1]. This quantitative difference—abiraterone N-oxide sulfate being 36- to 134-fold less potent as a CYP2C8 inhibitor than abiraterone sulfate—has direct clinical relevance, as CYP2C8 metabolizes numerous co-administered drugs including pioglitazone, repaglinide, and paclitaxel. CYP2C8 inhibition by all tested compounds was determined to be reversible and time-independent [1].

Drug-drug interaction CYP inhibition Safety pharmacology

Genetic Polymorphism Sensitivity: SLCO2B1 Variants Significantly Affect Abiraterone N-Oxide Sulfate Pharmacokinetics

In a clinical pharmacogenomic study of 81 healthy Chinese subjects, polymorphisms in the SLCO2B1 gene (encoding the OATP2B1 transporter) were significantly associated with the pharmacokinetic variability of abiraterone N-oxide sulfate as well as the elimination of 3-keto-5α-abiraterone under both fasted and fed conditions [1]. By contrast, polymorphisms in CYP3A4 and UGT1A4 did not significantly affect the pharmacokinetics of abiraterone or its metabolites [1]. This transporter-dependent disposition profile distinguishes abiraterone N-oxide sulfate from abiraterone sulfate, whose formation is primarily mediated by SULT2A1 without demonstrated SLCO2B1-dependent variability of equivalent magnitude [2].

Pharmacogenomics Transporter polymorphism Metabolite disposition

Regulatory-Grade Purity Specification: ≥98% HPLC Purity with Full Characterization Documentation

Certified reference standards of Abiraterone N-Oxide Sulfate Sodium Salt are supplied with purity specifications of NLT 98% by HPLC, accompanied by comprehensive characterization data including HNMR, IR, and mass spectrometry (ESI) confirmation . This level of characterization exceeds the minimal requirements for non-certified research-grade metabolites and is specifically designed to support regulatory submissions including Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) . The sodium salt form (C₂₄H₃₀NO₅S·Na) provides enhanced aqueous handling characteristics relative to the free acid form, with traceability to USP or EP pharmacopeial standards available upon feasibility assessment .

Reference standard Quality control Regulatory compliance

Optimal Research and Industrial Applications for Abiraterone N-Oxide Sulfate Sodium Salt Reference Standard


Pharmacokinetic and Bioequivalence Studies for Abiraterone Acetate Generic Formulations

In ANDA submissions for generic abiraterone acetate, regulatory agencies require comprehensive pharmacokinetic profiling of both parent drug and major circulating metabolites. Abiraterone N-Oxide Sulfate Sodium Salt serves as the certified reference standard for quantifying this metabolite, which accounts for ~43% of total drug-related exposure [1]. Validated LC-MS/MS methods using this reference standard achieve linear quantification over 30-3000 ng/mL with intra- and inter-assay variability within ±15% [2], enabling accurate determination of AUC, Cmax, and Tmax parameters essential for establishing bioequivalence.

Therapeutic Drug Monitoring in Metastatic Castration-Resistant Prostate Cancer Patients

Clinical studies have established that plasma concentrations of abiraterone and its metabolites correlate with therapeutic outcomes. A case report in a liver transplant patient with mCRPC demonstrated that monitoring abiraterone N-oxide sulfate alongside parent abiraterone and other metabolites helped confirm exposure above the suggested trough concentration threshold of 8.4 ng/mL [1]. The validated LC-MS/MS method using this reference standard enables simultaneous quantification in clinical samples with established stability parameters (4 hours at room temperature, 8 hours on wet ice, 42 days at -80°C) [2], supporting routine therapeutic drug monitoring workflows.

Drug-Drug Interaction Studies Involving CYP2C8 Substrates

For pharmaceutical companies evaluating the drug-drug interaction potential of abiraterone acetate with CYP2C8 substrates (e.g., pioglitazone, repaglinide, paclitaxel), Abiraterone N-Oxide Sulfate Sodium Salt is essential for distinguishing the contribution of this metabolite from the more potent CYP2C8 inhibitor abiraterone sulfate. In vitro studies demonstrate that abiraterone N-oxide sulfate exhibits an IC₅₀ of 5.4-5.9 µM against CYP2C8, representing 36- to 134-fold lower inhibitory potency than abiraterone sulfate (IC₅₀ = 0.044-0.15 µM) [1]. Accurate reference standards prevent misattribution of CYP2C8 inhibition liability and support regulatory DDI risk assessment.

Pharmacogenomic Investigations of SLCO2B1 Transporter Polymorphisms

Research groups investigating the impact of genetic polymorphisms on abiraterone pharmacokinetics require accurate quantification of abiraterone N-oxide sulfate, as SLCO2B1 variants significantly affect the disposition of this specific metabolite [1]. Studies enrolling diverse populations (e.g., the 81-subject Chinese volunteer study) have demonstrated that SLCO2B1 polymorphisms influence the pharmacokinetic variability of abiraterone N-oxide sulfate under both fasted and fed conditions, while CYP3A4 and UGT1A4 polymorphisms show no significant effect [1]. Certified reference standards enable precise quantification in these pharmacogenomic investigations, supporting the development of genotype-guided dosing strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abiraterone N-Oxide Sulfate Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.